Artefenomel
Overview
Description
Artefenomel is an investigational drug that has been studied for the treatment of Malaria . It is an orally active, synthetic anti-malarial compound containing an artemisinin pharmacophore .
Synthesis Analysis
The synthesis of Artefenomel involved extensive structure−activity studies . The general synthetic route used to prepare Artefenomel analogs involved optimization of three groups of amino substituents . The synthesis was carried out identically for both the pure enantiomers and racemate .
Molecular Structure Analysis
Artefenomel has a molecular formula of C28H39NO5 . Its average mass is 469.613 Da and its monoisotopic mass is 469.282837 Da .
Chemical Reactions Analysis
Artefenomel maintains the rapid onset of action and potent activity of the artemisinin derivatives while exhibiting greatly improved pharmacokinetics . It has been found to retain potent antiplasmodial activity while offering improved human microsome stability and aqueous solubility as compared to Artefenomel .
Physical And Chemical Properties Analysis
Artefenomel has a density of 1.2±0.1 g/cm3, a boiling point of 608.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 128.9±0.4 cm3 .
Scientific Research Applications
Efficacy Against Plasmodium falciparum Malaria : Artefenomel has shown promising results in treating early Plasmodium falciparum malaria infection in healthy volunteers. Studies indicate its potential for use in single-exposure combination therapy, with a significant reduction in parasitemia observed at higher doses (McCarthy et al., 2016).
Treatment of Plasmodium vivax Malaria : Artefenomel is effective against both Plasmodium falciparum and Plasmodium vivax malaria. It clears parasitemia rapidly in patients and has a favorable safety profile, suggesting its utility in single-dose treatments in combination with other drugs (Phyo et al., 2016).
Combination with DSM265 : When used in combination with DSM265, artefenomel shows good safety and pharmacokinetic profiles, supporting its further development as a treatment for falciparum malaria (McCarthy et al., 2019).
Activity Against Asexual Parasites and Gametocytes : Artefenomel effectively targets asexual parasites and transmissible gametocytes in Plasmodium vivax, supporting its development as a treatment for this type of malaria (Collins et al., 2020).
Safety Margin for Embryotoxicity : Artefenomel has an improved safety margin for embryotoxicity compared to artesunate, making it a potentially safer option for malaria treatment (Clark et al., 2018).
Efficacy and Safety in Combination with Piperaquine : A study on the combination of artefenomel and piperaquine phosphate revealed challenges in achieving high efficacy with a single dose treatment, highlighting the complexities in developing effective single-dose antimalarial therapies (Macintyre et al., 2017).
Synthesis and Development : Artefenomel is a synthetic endoperoxide, inspired by artemisinin and its derivatives, crucial for malaria treatment, especially against resistant plasmodial species. Its development and potential for malaria control are highlighted (Badshah et al., 2018).
Future Directions
properties
InChI |
InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNVWUKICLURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Artefenomel | |
CAS RN |
1029939-86-3 | |
Record name | Artefenomel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Artefenomel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ARTEFENOMEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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